molecular formula C9H7Cl B3256977 Benzene, 1-chloro-4-(1-propynyl)- CAS No. 2809-65-6

Benzene, 1-chloro-4-(1-propynyl)-

Cat. No.: B3256977
CAS No.: 2809-65-6
M. Wt: 150.6 g/mol
InChI Key: CLGJQIMOOUFULP-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-propynyl)- is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propynyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1-propynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-4-propyne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of Benzene, 1-chloro-4-(1-propynyl)- may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 1-chloro-4-(1-propynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1-propynyl)- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The chlorine atom and the propynyl group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The specific pathways depend on the nature of the reactants and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-chloro-4-prop-1-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJQIMOOUFULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300828
Record name 1-Chloro-4-(1-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2809-65-6
Record name 1-Chloro-4-(1-propyn-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2809-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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